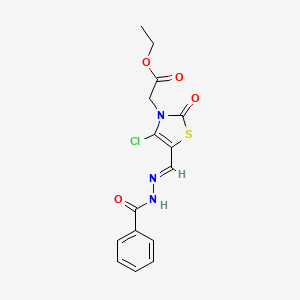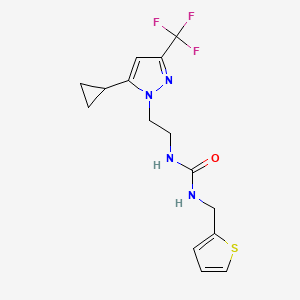
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTU and is a thiourea derivative that has shown promising results in different studies.
作用機序
The mechanism of action of BPTU is not fully understood, but it is believed to involve the inhibition of different enzymes. BPTU has been shown to bind to the active site of enzymes, thereby preventing their activity. BPTU has also been shown to interact with different proteins, including tubulin and actin, leading to changes in cell morphology and function.
Biochemical and Physiological Effects:
BPTU has various biochemical and physiological effects, including its ability to inhibit the activity of different enzymes. BPTU has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. BPTU has been studied for its potential use in the treatment of different diseases, including cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
One of the main advantages of using BPTU in lab experiments is its ability to inhibit the activity of different enzymes. BPTU is also relatively easy to synthesize and purify, making it a useful tool in different research applications. However, one of the limitations of using BPTU is its potential toxicity, which can limit its use in certain experiments. BPTU can also be unstable in certain solvents, which can affect its activity.
将来の方向性
There are various future directions for the research on BPTU, including its use as a potential therapeutic agent for different diseases. BPTU has shown promising results in different cancer cell lines, and further research is needed to evaluate its efficacy in vivo. BPTU can also be studied for its potential use in the treatment of Alzheimer's disease and diabetes. Additionally, the mechanism of action of BPTU needs to be further elucidated to fully understand its potential applications in different research fields.
Conclusion:
In conclusion, 1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. BPTU has various scientific research applications, including its use as an inhibitor in different biological systems. BPTU has also been studied for its anticancer properties and has shown promising results in different cancer cell lines. Further research is needed to fully understand the potential applications of BPTU in different research fields.
合成法
The synthesis of BPTU involves the reaction of 1-(3-bromophenyl)-3-(1-phenylpropan-2-yl)thiourea with 4-methylpiperazine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol. The reaction mixture is then stirred and heated under reflux for several hours until the reaction is complete. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
BPTU has various scientific research applications, including its use as an inhibitor in different biological systems. BPTU has been shown to inhibit the activity of enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. These enzymes play a crucial role in different physiological processes, and their inhibition can lead to various therapeutic benefits. BPTU has also been studied for its anticancer properties and has shown promising results in different cancer cell lines.
特性
IUPAC Name |
1-(3-bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4S/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPCISOJZVYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)


![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)
![(2-Fluoro-5-methylphenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2933169.png)

![N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)
![(E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2933172.png)
![Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2933173.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2933176.png)

![3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2933178.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
